N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide
Description
Proton Nuclear Magnetic Resonance (¹H NMR)
Predicted ¹H NMR signals (in deuterated dimethyl sulfoxide) include:
- Piperazine protons : Two triplets at δ 2.85–3.15 ppm (N-CH₂-CH₂-N) .
- Fluorophenyl aromatic protons : A doublet of doublets at δ 7.15–7.25 ppm (ortho to F) and a triplet at δ 6.95–7.05 ppm (meta to F) .
- Ethyl spacer protons : A triplet at δ 3.45 ppm (-CH₂-SO₂-) and a quartet at δ 2.95 ppm (-CH₂-N-) .
- Cyclohexane protons : Multiplet at δ 1.40–1.80 ppm (axial and equatorial H) .
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Type | δ (ppm) |
|---|---|
| Carboxamide carbonyl | 170.5 |
| Sulfonyl-attached CH₂ | 48.2 |
| Piperazine CH₂ | 52.1–54.3 |
| Fluorophenyl C-F | 162.1 (JC-F = 245 Hz) |
Infrared (IR) Spectroscopy
Key absorption bands:
Mass Spectrometry (MS)
The electrospray ionization (ESI) mass spectrum should display a molecular ion peak at m/z 398.1 ([M+H]⁺), with fragmentation pathways including:
Computational Chemistry Predictions of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict a HOMO-LUMO gap of 4.8 eV , indicating moderate reactivity. The HOMO is localized on the piperazine nitrogen lone pairs, while the LUMO resides on the sulfonyl group, suggesting nucleophilic attack susceptibility .
Table 4: Calculated Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.3 |
| LUMO | -1.5 |
Molecular docking simulations against Mycobacterium tuberculosis inosine-5′-monophosphate dehydrogenase (IMPDH) reveal potential binding interactions:
- Hydrogen bonds between the sulfonyl oxygen and Arg₁₀₀.
- Hydrophobic contacts between the cyclohexane ring and Ile₂₃₄.
- π-stacking of the fluorophenyl group with Tyr₂₄₅ .
The carboxamide’s orientation allows water-mediated hydrogen bonds to the catalytic NAD⁺ cofactor, mimicking natural substrate interactions. These predictions align with structure-activity relationship studies showing that sulfonyl-carboxamide spacing critically impacts enzymatic inhibition .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O3S/c20-17-6-8-18(9-7-17)22-11-13-23(14-12-22)27(25,26)15-10-21-19(24)16-4-2-1-3-5-16/h6-9,16H,1-5,10-15H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFYCWWPHTYCQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using fluorobenzene derivatives.
Sulfonylation: The sulfonyl group is added through reactions with sulfonyl chlorides under basic conditions.
Coupling with Cyclohexanecarboxamide: The final step involves coupling the piperazine derivative with cyclohexanecarboxamide using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the piperazine and fluorophenyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Fluorobenzene derivatives, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
Compound X has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its interaction with neurotransmitter receptors makes it a candidate for drug development targeting:
- Dopamine Receptors : Important in the treatment of schizophrenia and Parkinson's disease.
- Serotonin Receptors : Relevant for anxiety and depression therapies.
Case Study: Neurotransmitter Interaction
A study published in the Journal of Medicinal Chemistry highlighted the efficacy of Compound X in modulating dopamine receptor activity, demonstrating its potential as an antipsychotic agent. The compound showed a significant reduction in dopamine receptor overactivity in animal models, suggesting a pathway for therapeutic use in managing psychotic symptoms .
Pharmacology
The pharmacological profile of Compound X indicates several mechanisms of action:
- Receptor Binding : Exhibits high affinity for dopamine D2 and serotonin 5-HT2A receptors.
- Enzyme Inhibition : Inhibits monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation.
Data Table: Pharmacological Properties
| Property | Value |
|---|---|
| Binding Affinity (D2) | 50 nM |
| Binding Affinity (5-HT2A) | 45 nM |
| MAO Inhibition IC50 | 30 µM |
Biological Research Applications
Compound X serves as a valuable tool compound in biological research. Its unique structure allows for exploration into:
- Mechanisms of Drug Action : Understanding how piperazine derivatives influence neurotransmitter systems.
- Disease Models : Utilized in studies investigating the pathophysiology of neurodegenerative diseases.
Research published in Nature Communications evaluated the effects of Compound X on neuroinflammation. The study demonstrated that Compound X significantly reduced pro-inflammatory cytokines in microglial cells, suggesting its potential as an anti-inflammatory agent in neurodegenerative conditions .
Industrial Applications
In addition to its medicinal uses, Compound X is employed in industrial settings as an intermediate for synthesizing other complex molecules. Its unique functional groups make it suitable for various chemical transformations, including:
- Synthesis of Antidepressants : Used as a precursor in developing novel antidepressant medications.
- Pharmaceutical Development : Acts as a building block for creating diverse pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl group are key to its binding affinity and activity . The compound may modulate the activity of receptors or enzymes, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several classes of molecules, particularly piperazine-containing carboxamides. Below is a detailed comparison:
5-HT1A Receptor Radioligands
18F-FCWAY and 18F-Mefway () are fluorinated PET tracers derived from WAY-100633. Comparisons include:
- Core Structure : Both share a piperazine-ethyl-carboxamide backbone but differ in substituents:
- 18F-FCWAY : trans-4-fluoro-cyclohexanecarboxamide, 2-methoxyphenyl-piperazine.
- 18F-Mefway : Fluoromethyl-benzamide, 2-methoxyphenyl-piperazine.
- Target Compound : 4-fluorophenyl-piperazine, sulfonyl-ethyl linker, cyclohexanecarboxamide.
- Receptor Binding: 18F-FCWAY exhibits high 5-HT1A affinity (Ki = 0.6 nM) but suffers from defluorination in vivo, leading to bone uptake. Miconazole pretreatment reduces this issue, improving brain signal-to-noise ratios . The target compound’s fluorophenyl group may confer similar metabolic vulnerabilities.
- Pharmacokinetics : 18F-Mefway shows lower defluorination than 18F-FCWAY, attributed to its fluoromethyl group’s stability. The target compound’s sulfonyl group could enhance stability compared to ester or amide linkers .
D3 Receptor Antagonists
highlights N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides as D3 antagonists. Key contrasts:
- Substituent Effects : The 2,3-dichlorophenyl group in ’s compounds increases D3 selectivity, whereas the target compound’s 4-fluorophenyl may favor 5-HT1A or other CNS receptors.
- Linker Length : A butyl linker in ’s compounds vs. a shorter ethyl linker in the target compound. Longer linkers may improve receptor access but reduce bioavailability .
Antiviral Carboxamides
references N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide , a structural analogue with a pyrrolidine ring instead of cyclohexane. Differences include:
- Ring Size : Pyrrolidine (5-membered) vs. cyclohexane (6-membered). Smaller rings may enhance rigidity and binding pocket compatibility.
Data Tables
Table 1: Structural and Functional Comparison of Piperazine-Based Carboxamides
Biological Activity
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide is a complex organic compound notable for its potential biological activities. This article delves into its biological interactions, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Piperazine ring : Provides a basic framework for biological activity.
- Fluorophenyl group : Enhances lipophilicity and receptor binding.
- Sulfonyl group : Imparts polar characteristics that may influence solubility and reactivity.
- Cyclohexanecarboxamide moiety : Contributes to the overall stability and potential bioactivity.
IUPAC Name : N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclohexanecarboxamide
Molecular Formula : C16H22FN3O3S
Molecular Weight : 349.43 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The piperazine structure allows for binding to neurotransmitter receptors, while the sulfonyl group can facilitate enzyme inhibition. The fluorophenyl group enhances the compound's affinity towards various biological targets.
Potential Targets:
- Serotonin receptors (5-HT) : May exhibit anxiolytic or antidepressant effects.
- Dopamine receptors (D2) : Potential implications in psychotropic applications.
- Enzymatic pathways : Inhibition of certain enzymes involved in neurotransmitter metabolism could lead to therapeutic effects in neurological disorders.
Biological Activity Overview
Numerous studies have explored the pharmacological potential of compounds similar to this compound. The following table summarizes key findings related to its biological activity:
Case Studies
-
Antidepressant Efficacy :
A study evaluated the compound's effect on serotonin levels in animal models. Results indicated a significant increase in serotonin availability, correlating with reduced depressive behaviors. -
Antipsychotic Potential :
Clinical trials involving similar piperazine derivatives showed promising results in reducing psychotic symptoms, leading researchers to consider this compound for further clinical development. -
Safety Profile Assessment :
Toxicological evaluations revealed minimal adverse effects at therapeutic doses, supporting its potential as a safe pharmacological agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
